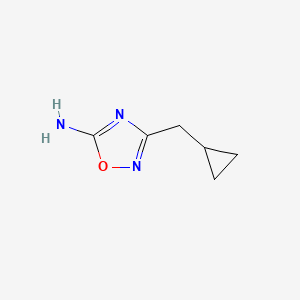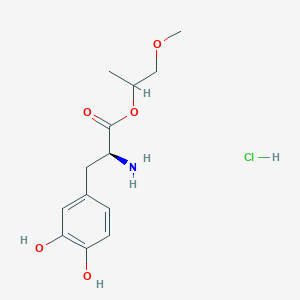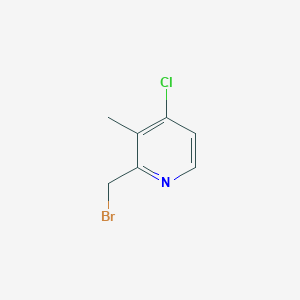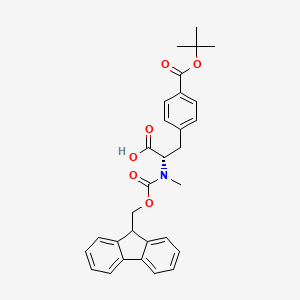
(R)-3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride is a chemical compound with a complex structure that includes an aminoethyl group, bromine, and difluorobenzonitrile
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride typically involves multiple steps. One common method includes the bromination of a precursor compound followed by the introduction of the aminoethyl group. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
®-3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can modify the aminoethyl group, potentially leading to the formation of different functional groups.
Reduction: Reduction reactions can be used to alter the bromine or difluorobenzonitrile components.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction could produce amines or other reduced forms of the original compound.
Scientific Research Applications
Chemistry
In chemistry, ®-3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology
In biological research, this compound can be used to study the effects of bromine and fluorine substitutions on biological activity. It may serve as a model compound for understanding the interactions between similar molecules and biological systems.
Medicine
In medicine, ®-3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride has potential applications in drug development. Its unique structure may allow it to interact with specific biological targets, making it a candidate for therapeutic research.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific chemical properties. Its reactivity and stability make it suitable for various applications, including the production of specialty chemicals.
Mechanism of Action
The mechanism of action of ®-3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride involves its interaction with specific molecular targets. The aminoethyl group may interact with enzymes or receptors, while the bromine and fluorine atoms can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-3-(1-Aminoethyl)benzonitrile hydrochloride: This compound lacks the bromine and fluorine substitutions, making it less reactive in certain contexts.
4-Bromophenyl 4-bromobenzoate: This compound has similar bromine substitutions but lacks the aminoethyl and difluorobenzonitrile components.
Other difluorobenzonitrile derivatives: These compounds may share some chemical properties but differ in their specific functional groups and reactivity.
Uniqueness
®-3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride is unique due to its combination of aminoethyl, bromine, and difluorobenzonitrile groups. This combination provides a distinct set of chemical properties that can be leveraged in various scientific and industrial applications.
Properties
Molecular Formula |
C9H8BrClF2N2 |
|---|---|
Molecular Weight |
297.53 g/mol |
IUPAC Name |
3-[(1R)-1-aminoethyl]-4-bromo-2,6-difluorobenzonitrile;hydrochloride |
InChI |
InChI=1S/C9H7BrF2N2.ClH/c1-4(14)8-6(10)2-7(11)5(3-13)9(8)12;/h2,4H,14H2,1H3;1H/t4-;/m1./s1 |
InChI Key |
VQTNWBNSCQWISA-PGMHMLKASA-N |
Isomeric SMILES |
C[C@H](C1=C(C=C(C(=C1F)C#N)F)Br)N.Cl |
Canonical SMILES |
CC(C1=C(C=C(C(=C1F)C#N)F)Br)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-Bromo-4-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13652901.png)
![4-Ethyl-4,7-diazaspiro[2.5]octanedihydrochloride](/img/structure/B13652917.png)



